![molecular formula C23H26N4O3 B4119112 2-(2-anilino-2-oxoethyl)-3-oxo-N-phenyloctahydro-1(2H)-quinoxalinecarboxamide](/img/structure/B4119112.png)
2-(2-anilino-2-oxoethyl)-3-oxo-N-phenyloctahydro-1(2H)-quinoxalinecarboxamide
Übersicht
Beschreibung
2-(2-anilino-2-oxoethyl)-3-oxo-N-phenyloctahydro-1(2H)-quinoxalinecarboxamide, also known as AQ-RA 741, is a novel compound that has been the subject of scientific research in recent years. This compound belongs to the class of quinoxaline derivatives, which have been found to possess a wide range of biological activities. AQ-RA 741 has been identified as a potential drug candidate for the treatment of various diseases, including cancer and neurological disorders.
Wirkmechanismus
The mechanism of action of 2-(2-anilino-2-oxoethyl)-3-oxo-N-phenyloctahydro-1(2H)-quinoxalinecarboxamide 741 is not fully understood, but it is believed to act by modulating various signaling pathways involved in cell growth and survival. Studies have shown that 2-(2-anilino-2-oxoethyl)-3-oxo-N-phenyloctahydro-1(2H)-quinoxalinecarboxamide 741 inhibits the Akt/mTOR signaling pathway, which is involved in the growth and survival of cancer cells. It has also been found to activate the Nrf2/ARE signaling pathway, which is involved in the regulation of oxidative stress and inflammation.
Biochemical and Physiological Effects
2-(2-anilino-2-oxoethyl)-3-oxo-N-phenyloctahydro-1(2H)-quinoxalinecarboxamide 741 has been found to have various biochemical and physiological effects. In vitro studies have shown that 2-(2-anilino-2-oxoethyl)-3-oxo-N-phenyloctahydro-1(2H)-quinoxalinecarboxamide 741 inhibits cell proliferation and induces apoptosis in cancer cells. It has also been found to reduce oxidative stress and inflammation in animal models of neurodegenerative diseases. Additionally, 2-(2-anilino-2-oxoethyl)-3-oxo-N-phenyloctahydro-1(2H)-quinoxalinecarboxamide 741 has been shown to improve cognitive function in animal models of Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
2-(2-anilino-2-oxoethyl)-3-oxo-N-phenyloctahydro-1(2H)-quinoxalinecarboxamide 741 has several advantages for lab experiments, including its high potency and selectivity for its target pathways. However, its low solubility and stability may limit its use in certain experiments. Additionally, further studies are needed to fully understand the toxicity and pharmacokinetics of 2-(2-anilino-2-oxoethyl)-3-oxo-N-phenyloctahydro-1(2H)-quinoxalinecarboxamide 741.
Zukünftige Richtungen
There are several future directions for the research of 2-(2-anilino-2-oxoethyl)-3-oxo-N-phenyloctahydro-1(2H)-quinoxalinecarboxamide 741. One potential application is in the treatment of cancer, where it may be used as a chemotherapeutic agent or in combination with other drugs. Additionally, 2-(2-anilino-2-oxoethyl)-3-oxo-N-phenyloctahydro-1(2H)-quinoxalinecarboxamide 741 may have potential applications in the treatment of neurodegenerative diseases and inflammatory disorders. Further studies are needed to fully understand the mechanism of action and therapeutic potential of 2-(2-anilino-2-oxoethyl)-3-oxo-N-phenyloctahydro-1(2H)-quinoxalinecarboxamide 741. Additionally, the development of more stable and soluble analogs may improve its pharmacokinetic properties and increase its potential as a therapeutic agent.
Wissenschaftliche Forschungsanwendungen
2-(2-anilino-2-oxoethyl)-3-oxo-N-phenyloctahydro-1(2H)-quinoxalinecarboxamide 741 has been the subject of scientific research due to its potential therapeutic benefits. In vitro studies have shown that 2-(2-anilino-2-oxoethyl)-3-oxo-N-phenyloctahydro-1(2H)-quinoxalinecarboxamide 741 has anticancer properties, inhibiting the growth of various cancer cell lines. It has also been found to have neuroprotective effects, reducing neuronal damage in animal models of neurodegenerative diseases. Additionally, 2-(2-anilino-2-oxoethyl)-3-oxo-N-phenyloctahydro-1(2H)-quinoxalinecarboxamide 741 has been shown to have anti-inflammatory and antioxidant properties, suggesting potential applications in the treatment of inflammatory and oxidative stress-related disorders.
Eigenschaften
IUPAC Name |
2-(2-anilino-2-oxoethyl)-3-oxo-N-phenyl-2,4,4a,5,6,7,8,8a-octahydroquinoxaline-1-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N4O3/c28-21(24-16-9-3-1-4-10-16)15-20-22(29)26-18-13-7-8-14-19(18)27(20)23(30)25-17-11-5-2-6-12-17/h1-6,9-12,18-20H,7-8,13-15H2,(H,24,28)(H,25,30)(H,26,29) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SATXACBVRWGJOM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2C(C1)NC(=O)C(N2C(=O)NC3=CC=CC=C3)CC(=O)NC4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N4O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-oxo-2-[2-oxo-2-(phenylamino)ethyl]-N-phenyloctahydroquinoxaline-1(2H)-carboxamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.